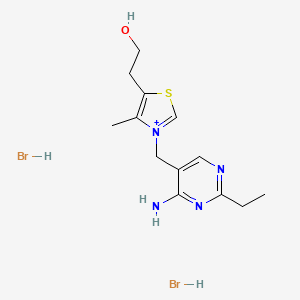
Ethyl thiamine bromide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl thiamine bromide hydrobromide can be synthesized through the reaction of ethylamine with thiamine, followed by bromination. The reaction typically involves the use of hydrobromic acid as a brominating agent . The process requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a suitable form for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl thiamine bromide hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromide group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrobromic acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted thiamine derivatives .
Aplicaciones Científicas De Investigación
Ethyl thiamine bromide hydrobromide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethyl thiamine bromide hydrobromide involves its interaction with specific molecular targets and pathways. Thiamine derivatives, including this compound, play a crucial role in intracellular glucose metabolism and are thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . The compound may also interact with various enzymes and proteins involved in metabolic processes .
Comparación Con Compuestos Similares
Ethyl thiamine bromide hydrobromide can be compared with other similar compounds, such as:
2-Bromoethylamine hydrobromide: Used in the synthesis of thiazolines and thiazines.
Ethylammonium bromide: A related compound with similar chemical properties.
2-Diethylamino-1-bromoethane hydrobromide: Used in clinical diagnostics.
This compound is unique due to its specific structure and the presence of both ethyl and thiamine moieties, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H21Br2N4OS+ |
|---|---|
Peso molecular |
441.21 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrobromide |
InChI |
InChI=1S/C13H19N4OS.2BrH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);2*1H/q+1;; |
Clave InChI |
AAUOCCXBCNFAEA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















